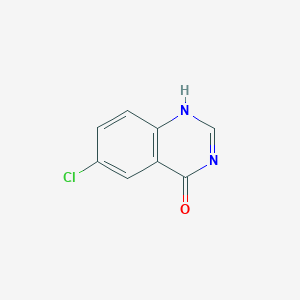

6-chloro-1H-quinazolin-4-one

Descripción general

Descripción

6-chloro-1H-quinazolin-4-one is an organic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a chlorine atom at the 6th position and a hydroxyl group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-quinazolin-4-one typically involves the reaction of 4-chloroquinazoline-6-yl acetate with ammonia in methanol under inert atmosphere conditions. The reaction is carried out at room temperature for approximately three hours, resulting in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form quinazolinone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form different quinazoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

Substitution Reactions: Various substituted quinazoline derivatives.

Oxidation Reactions: Quinazolinone derivatives.

Reduction Reactions: Reduced quinazoline derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that 6-chloro-1H-quinazolin-4-one exhibits promising antitumor properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression, making it a candidate for developing new anticancer agents. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer cells .

Case Study:

A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 2.90 to 6.40 µM against HCT-116 cells, indicating strong potential as anticancer agents compared to standard treatments like Doxorubicin .

Antimicrobial Activity

The compound also shows activity against various microbial strains, suggesting its potential as an antibiotic. Its mechanism may involve disrupting bacterial cell function or inhibiting essential enzymes necessary for microbial survival.

Gastrointestinal Applications

Certain derivatives of this compound have been evaluated for gastrointestinal prokinetic and antiemetic activities. These studies revealed that some derivatives enhance gut peristalsis and gastric emptying, indicating their utility in treating gastrointestinal disorders .

Cancer Treatment

The antitumor properties of this compound derivatives are being explored in-depth. Their ability to selectively inhibit cancer cell proliferation positions them as promising candidates in cancer therapy development.

Antibiotic Development

Given its antimicrobial properties, this compound could be further investigated for its effectiveness against resistant bacterial strains, contributing to the development of new antibiotics.

Gastrointestinal Disorders

The prokinetic effects observed in some derivatives suggest potential applications in treating conditions like gastroparesis or other motility disorders.

Mecanismo De Acción

The mechanism of action of 6-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as poly (ADP-ribose) polymerase (PARP) and tyrosine kinases, which play crucial roles in DNA repair and cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, this compound disrupts DNA repair mechanisms and cell signaling pathways, leading to increased apoptosis and reduced cell proliferation.

Comparación Con Compuestos Similares

4-Hydroxyquinazoline: Lacks the chlorine atom at the 6th position, resulting in different biological activities and chemical reactivity.

6-Bromo-4-hydroxyquinazoline: Contains a bromine atom instead of chlorine, which can lead to variations in its chemical and biological properties.

Uniqueness: 6-chloro-1H-quinazolin-4-one is unique due to the presence of both the chlorine atom and hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development in medicinal chemistry .

Actividad Biológica

6-Chloro-1H-quinazolin-4-one is a member of the quinazoline family, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to interact with various biological targets.

Chemical Structure and Properties

This compound features a chlorine atom at the 6th position and a hydroxyl group at the 4th position of the quinazoline ring. This unique structure contributes to its distinct chemical reactivity and biological activities.

The primary mechanism of action for this compound involves the inhibition of Poly (ADP-ribose) polymerase (PARP) , an enzyme critical for DNA repair processes. By suppressing PARP activity, this compound enhances γH2AX aggregation, leading to increased cytotoxicity in cancer cells resistant to traditional PARP inhibitors.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

- In Vitro Studies : A series of derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system showed significant antitumor activities against human cancer cell lines such as MGC-803 and Bcap-37. Notably, derivatives 5a and 5f induced apoptosis in these cells with apoptosis ratios of 31.7% and 21.9%, respectively, after 24 hours of treatment at a concentration of 10 μM .

| Compound | Cell Line | Apoptosis Ratio (%) |

|---|---|---|

| 5a | MGC-803 | 31.7 |

| 5f | Bcap-37 | 21.9 |

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives exhibit a range of biological activities:

- Antibacterial Activity : Compounds derived from quinazolinones have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated activity levels ranging from 61.91% to 95.23% compared to standard antibiotics like ibuprofen .

| Activity Type | Effectiveness |

|---|---|

| Antibacterial | Good to Excellent |

| Anti-inflammatory | Moderate to High |

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

- Antitumor Activity : In a study involving various quinazoline derivatives, compounds with modifications at specific positions showed enhanced cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. For instance, compound 13 exhibited an IC50 value of approximately against VEGFR-2, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Research indicated that quinazoline derivatives could induce cell cycle arrest in the G1 phase and promote apoptosis through pathways involving p53 and Bax proteins . This suggests that these compounds may not only inhibit tumor growth but also trigger programmed cell death in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its interaction with biological targets is dose-dependent, emphasizing the importance of optimizing dosage for therapeutic efficacy.

Propiedades

IUPAC Name |

6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBVWEUSCRFCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166957 | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-14-5 | |

| Record name | 6-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16064-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.